molecular formula C9H9BrN4O B8156136 5-[(5-Bromo-2-methylphenoxy)methyl]-1H-1,2,3,4-tetrazole

5-[(5-Bromo-2-methylphenoxy)methyl]-1H-1,2,3,4-tetrazole

Cat. No.: B8156136
M. Wt: 269.10 g/mol
InChI Key: RSRJOYJBSLSEKN-UHFFFAOYSA-N
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Description

5-[(5-Bromo-2-methylphenoxy)methyl]-1H-1,2,3,4-tetrazole is a chemical compound that features a tetrazole ring substituted with a brominated phenoxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(5-Bromo-2-methylphenoxy)methyl]-1H-1,2,3,4-tetrazole typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for bromination and etherification steps, and the employment of high-pressure reactors for the tetrazole formation to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-[(5-Bromo-2-methylphenoxy)methyl]-1H-1,2,3,4-tetrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, amines, or thiols in the presence of a base like potassium carbonate.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Coupling Reactions: Palladium catalysts with boronic acids or esters.

Major Products Formed

    Nucleophilic Substitution: Substituted tetrazoles with various functional groups.

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced tetrazole derivatives.

    Coupling Reactions: Biaryl compounds and other coupled products.

Scientific Research Applications

5-[(5-Bromo-2-methylphenoxy)methyl]-1H-1,2,3,4-tetrazole has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound is explored for its potential use in the development of new materials with unique electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 5-[(5-Bromo-2-methylphenoxy)methyl]-1H-1,2,3,4-tetrazole depends on its application:

Properties

IUPAC Name

5-[(5-bromo-2-methylphenoxy)methyl]-2H-tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN4O/c1-6-2-3-7(10)4-8(6)15-5-9-11-13-14-12-9/h2-4H,5H2,1H3,(H,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSRJOYJBSLSEKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)OCC2=NNN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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